molecular formula C19H21N3O B15019683 2-[(3-Methylphenyl)amino]-N'-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide

2-[(3-Methylphenyl)amino]-N'-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide

Cat. No.: B15019683
M. Wt: 307.4 g/mol
InChI Key: LXSFALLACFGWMJ-XOWWARPTSA-N
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Description

2-[(3-Methylphenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic and hydrazide groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide typically involves the reaction of 3-methylphenylamine with acetohydrazide under controlled conditions. The process includes:

    Formation of the hydrazone intermediate: This step involves the condensation of 3-methylphenylamine with acetohydrazide in the presence of an acid catalyst.

    Cyclization and formation of the final product: The intermediate undergoes cyclization, often facilitated by heating and the presence of a base, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions may yield amines or other reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.

Scientific Research Applications

2-[(3-Methylphenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Chloro-2-methylphenyl)amino]acetohydrazide: Similar in structure but with a chlorine substituent.

    Benzenesulfonamide, 2-[(3-methylphenyl)amino]: Another related compound with a sulfonamide group.

Uniqueness

2-[(3-Methylphenyl)amino]-N’-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide is unique due to its specific combination of aromatic and hydrazide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

2-(3-methylanilino)-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide

InChI

InChI=1S/C19H21N3O/c1-15-7-6-10-18(13-15)20-14-19(23)22-21-16(2)11-12-17-8-4-3-5-9-17/h3-13,20H,14H2,1-2H3,(H,22,23)/b12-11+,21-16+

InChI Key

LXSFALLACFGWMJ-XOWWARPTSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C(\C)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=C(C)C=CC2=CC=CC=C2

Origin of Product

United States

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